molecular formula C7H5ClF2O2S B180084 4-chlorophenyl difluoromethyl sulfone CAS No. 2488-53-1

4-chlorophenyl difluoromethyl sulfone

Cat. No.: B180084
CAS No.: 2488-53-1
M. Wt: 226.63 g/mol
InChI Key: UWBPIDCZHSOMGG-UHFFFAOYSA-N
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Description

4-chlorophenyl difluoromethyl sulfone is a versatile chemical compound with the molecular formula C7H5ClF2O2S.

Scientific Research Applications

4-chlorophenyl difluoromethyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-chlorophenyl difluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(difluoromethanesulfonyl)benzene often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-chlorophenyl difluoromethyl sulfone undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

  • The major products of nucleophilic aromatic substitution reactions involving 1-chloro-4-(difluoromethanesulfonyl)benzene are typically substituted benzene derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 1-chloro-4-(difluoromethanesulfonyl)benzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is facilitated by the electron-withdrawing effects of the difluoromethanesulfonyl group, which stabilizes the transition state and enhances the reaction rate .

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.

    1-Chloro-4-fluorobenzene: Another similar compound with a fluorine atom instead of the difluoromethanesulfonyl group.

Uniqueness: 4-chlorophenyl difluoromethyl sulfone is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1-chloro-4-(difluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPIDCZHSOMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304575
Record name 1-Chloro-4-(difluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-53-1
Record name 2488-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(difluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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